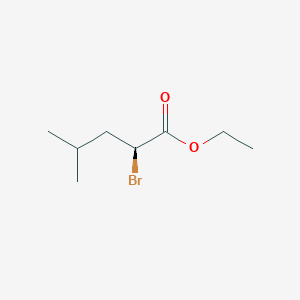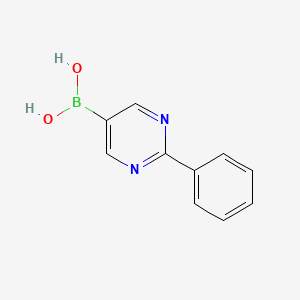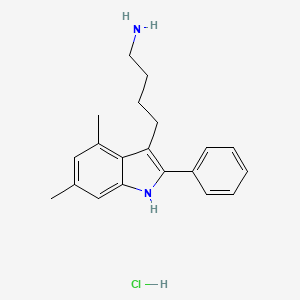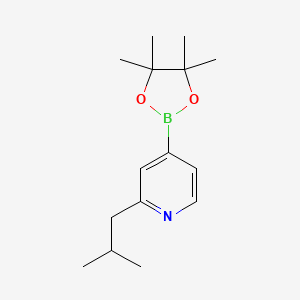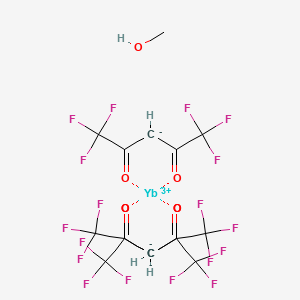![molecular formula C16H34O8 B13116598 2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol CAS No. 4435-25-0](/img/structure/B13116598.png)
2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is a chemical compound with the molecular formula C16H34O9. It is a type of polyethylene glycol derivative, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its solubility in water and various organic solvents, making it useful in a range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl-containing compound. The reaction is usually carried out under controlled conditions, with the presence of a catalyst like potassium hydroxide to facilitate the polymerization process .
Industrial Production Methods: On an industrial scale, the production of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol involves the use of large reactors where ethylene oxide is added to the initiator in a continuous or batch process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired molecular weight and distribution of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or azides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or sodium azide are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers.
Substitution: Formation of halides or azides
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, lubricants, and surfactants .
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol largely depends on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and terminal hydroxyl group allow it to form stable complexes with other molecules, enhancing their solubility and stability .
Comparación Con Compuestos Similares
- 23-Azido-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 23-Amino-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 23-Bromo-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
Uniqueness: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility in both water and organic solvents .
Propiedades
Número CAS |
4435-25-0 |
|---|---|
Fórmula molecular |
C16H34O8 |
Peso molecular |
354.44 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17/h17H,2-16H2,1H3 |
Clave InChI |
PJWQOENWHPEPKI-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)



![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
